phenyl]methyl})amine](/img/structure/B13504026.png)
[(1-ethyl-1H-imidazol-2-yl)methyl]({[4-(1H-imidazol-1-yl)phenyl]methyl})amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-ethyl-1H-imidazol-2-yl)methylphenyl]methyl})amine is a complex organic compound that features two imidazole rings connected by a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethyl-1H-imidazol-2-yl)methylphenyl]methyl})amine typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole rings, followed by their functionalization and subsequent coupling to the phenyl group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized to minimize waste and reduce the use of hazardous reagents.
Análisis De Reacciones Químicas
Types of Reactions
(1-ethyl-1H-imidazol-2-yl)methylphenyl]methyl})amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The imidazole rings can participate in nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Halogenated reagents in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction could produce the corresponding amines.
Aplicaciones Científicas De Investigación
(1-ethyl-1H-imidazol-2-yl)methylphenyl]methyl})amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of antifungal and antibacterial agents.
Industry: Utilized in the production of advanced materials, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of (1-ethyl-1H-imidazol-2-yl)methylphenyl]methyl})amine involves its interaction with specific molecular targets. The imidazole rings can coordinate with metal ions, making it useful in catalysis. Additionally, the compound can interact with biological macromolecules, potentially inhibiting enzyme activity or disrupting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- (1-methyl-1H-imidazol-2-yl)methylphenyl]methyl})amine
- (1-ethyl-1H-imidazol-2-yl)methylphenyl]methyl})methanol
- (1-ethyl-1H-imidazol-2-yl)methylphenyl]methyl})ketone
Uniqueness
(1-ethyl-1H-imidazol-2-yl)methylphenyl]methyl})amine is unique due to its dual imidazole structure, which provides it with distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific coordination chemistry or biological activity.
Propiedades
Fórmula molecular |
C16H19N5 |
|---|---|
Peso molecular |
281.36 g/mol |
Nombre IUPAC |
N-[(1-ethylimidazol-2-yl)methyl]-1-(4-imidazol-1-ylphenyl)methanamine |
InChI |
InChI=1S/C16H19N5/c1-2-20-10-8-19-16(20)12-18-11-14-3-5-15(6-4-14)21-9-7-17-13-21/h3-10,13,18H,2,11-12H2,1H3 |
Clave InChI |
IDQBDPGWYZYTJF-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=CN=C1CNCC2=CC=C(C=C2)N3C=CN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


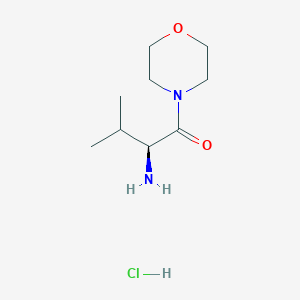
![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-azaspiro[2.5]octane-7-carboxylic acid](/img/structure/B13503955.png)
![Methyl 4-[(2-phenylethyl)amino]butanoate](/img/structure/B13503959.png)
![4-[2-(Pyridin-4-yl)ethoxy]aniline dihydrochloride](/img/structure/B13503962.png)

![Ethyl 2-ethyl-1,6-dioxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13503966.png)

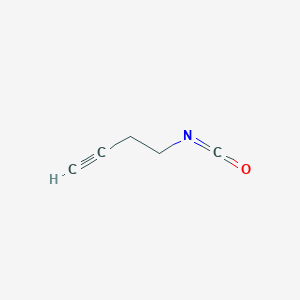
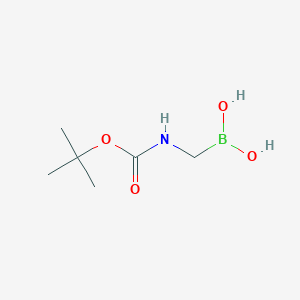
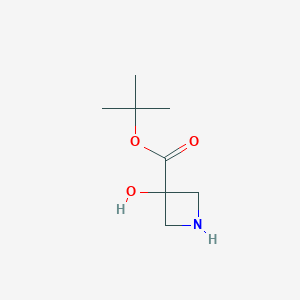
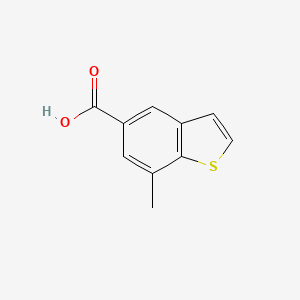
![Methyl 5-oxa-2-azaspiro[3.5]nonane-6-carboxylate hydrochloride](/img/structure/B13504009.png)


